

13C NMR Spectral Data for Methyl 4-cyanobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-cyanobenzoate

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This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for **Methyl 4-cyanobenzoate**. This document details the experimentally observed chemical shifts, outlines the methodology for data acquisition, and presents visualizations to aid in the interpretation of the spectral data.

Introduction to 13C NMR of Methyl 4-cyanobenzoate

Methyl 4-cyanobenzoate is a disubstituted benzene derivative containing two electron-withdrawing groups: a methyl ester (-COOCH_3) and a nitrile ($\text{-C}\equiv\text{N}$) group, in a para configuration. The electronic environment of each carbon atom in the molecule is unique, leading to a distinct signal in the 13C NMR spectrum. Understanding these chemical shifts is crucial for structural elucidation and quality control in synthetic and medicinal chemistry.

The structure of **Methyl 4-cyanobenzoate** with carbon atom numbering is shown below:

The image you are requesting does not exist or is no longer available.

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Quantitative ^{13}C NMR Data

The ^{13}C NMR spectral data for **Methyl 4-cyanobenzoate** was acquired in a deuterated chloroform (CDCl_3) solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon Atom	Chemical Shift (δ , ppm)
C1	134.49
C2, C6	130.22
C3, C5	132.22
C4	116.53
C7 (-C≡N)	118.01
C8 (=O)	165.11
C9 (-OCH ₃)	52.83

Experimental Protocol for ^{13}C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a standard proton-decoupled ^{13}C NMR spectrum of an organic compound like **Methyl 4-cyanobenzoate**.

3.1 Sample Preparation

- **Dissolution:** Approximately 10-50 mg of the solid **Methyl 4-cyanobenzoate** sample is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for NMR spectroscopy due to its good solubilizing power for many organic compounds and its deuterium signal which is used for field-frequency locking.
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for referencing the chemical shifts to 0 ppm.
- **Filtration:** The solution is filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Capping: The NMR tube is securely capped to prevent solvent evaporation.

3.2 NMR Spectrometer Setup and Data Acquisition

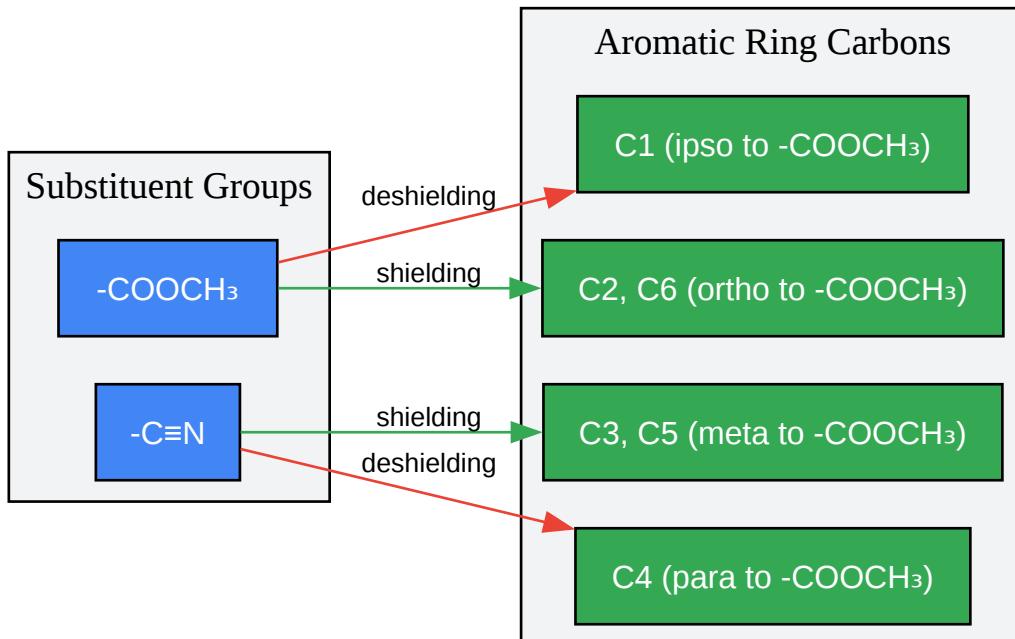
- Instrumentation: The data is acquired on a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a typical ^{13}C frequency of 75, 100, or 125 MHz.
- Insertion and Locking: The NMR tube is placed in a spinner turbine and inserted into the magnet. The spectrometer's field-frequency lock is engaged on the deuterium signal of the CDCl_3 solvent to maintain a stable magnetic field.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This process is typically automated.
- Tuning and Matching: The probe is tuned to the ^{13}C frequency and the impedance is matched to that of the spectrometer's electronics to ensure maximum signal transmission and reception.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g., zgpg30 on a Bruker spectrometer) is used.
 - Acquisition Time (AQ): Typically 1-2 seconds.
 - Relaxation Delay (D1): A delay of 2-5 seconds is set between pulses to allow for the relaxation of the carbon nuclei. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although for routine qualitative spectra, a shorter delay is often used.
 - Number of Scans (NS): Due to the low natural abundance of the ^{13}C isotope (1.1%), a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.
 - Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of ^{13}C chemical shifts for organic molecules.

3.3 Data Processing

- Fourier Transformation (FT): The acquired free induction decay (FID) is converted from the time domain to the frequency domain by applying a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode (positive and upright).
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The spectrum is referenced by setting the chemical shift of the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl_3 (a triplet centered at 77.16 ppm) can be used for referencing.
- Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

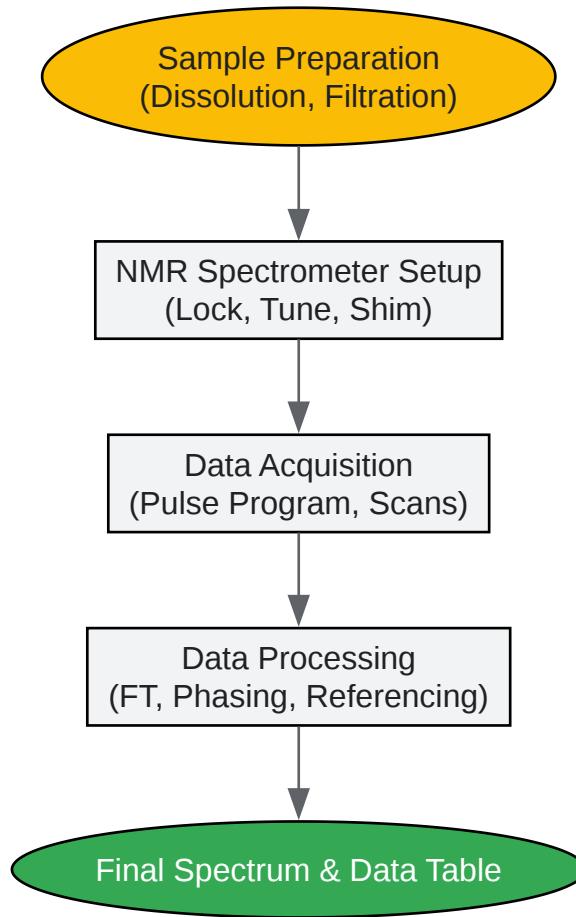
Visualizations

The following diagrams illustrate key concepts related to the ^{13}C NMR of **Methyl 4-cyanobenzoate**.



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Substituent Effects on Aromatic Carbon Chemical Shifts.

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General Workflow for a 13C NMR Experiment.

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